Dimethylphenylsilane
Overview
Description
Dimethylphenylsilane is a chemical compound with the molecular formula C8H12Si . It is used as a silylating agent in homocoupling reactions to produce well-defined polymers .
Synthesis Analysis
Dimethylphenylsilane is synthesized using various methods. It is often used as a reagent for enol ether synthesis . It acts as a catalyst and is also used as a precursor in Optical Emission Spectroscopy of Plasma Deposition Processes .
Molecular Structure Analysis
The molecular formula of Dimethylphenylsilane is C8H12Si . It has an average mass of 136.266 Da and a mono-isotopic mass of 136.070831 Da .
Chemical Reactions Analysis
Dimethylphenylsilane is involved in various chemical reactions. It is used as a reagent for enol ether synthesis . It can react with vinylbenzene to produce (b-Phenyl-ethyl)-dimethylphenyl-silan .
Physical And Chemical Properties Analysis
Dimethylphenylsilane is a clear colorless liquid . It has a boiling point of 156.5±0.0 °C at 760 mmHg . The vapor pressure is 3.7±0.2 mmHg at 25°C . The flash point is 35.0±0.0 °C . It is not miscible in water .
Scientific Research Applications
Catalytic Applications
Deoxygenation of Amine N-oxides : Dimethylphenylsilane has been used as a reducing agent for the deoxygenation of aromatic and aliphatic amine N-oxides. This process, facilitated by a carbon nanotube–gold nanohybrid catalyst, stands out for its excellent yield, low catalyst loading, and recyclability (Donck et al., 2015).
Reductive Coupling of Carbonyl Compounds : In the presence of a carbon-supported dioxo-molybdenum catalyst, dimethylphenylsilane is effective for the reductive coupling of various carbonyl compounds. The catalyst used is notable for its stability and chemoselectivity, enabling functionalized ether synthesis without the need for protective groups or ligands (Liu et al., 2017).
Molecular Dissociation Studies
- Dissociation of Molecular Cations : Research on the dissociations of methylphenylsilane and dimethylphenylsilane molecular cations through electron ionization and metastable ion decomposition spectra revealed insights into the benzene loss from these ions. This finding is significant in understanding the dissociation mechanisms of these compounds (Choe, 2005).
Catalyst Design and Evaluation
- Catalysis with POP-pincer Silyl Complexes : The reaction of 9,9-Dimethyl-4,5-bis(diisopropylphosphino)xanthene derivatives with dimethylphenylsilane has been studied,focusing on the formation of saturated compounds. This research contributes to understanding the catalytic properties of rhodium and iridium complexes in silyl derivative reactions (Esteruelas et al., 2013).
- Chiral Catalysts in Porous Hosts : The immobilization of dirhodium carboxamide catalysts in the pores of MCM-41 was studied for their catalytic activities in the Si–H insertion reaction of dimethylphenylsilane. This research emphasizes the influence of spatial confinement by the carrier on catalytic performance (Hultman et al., 2003).
Gas-phase Acidities Studies
- Study of Gas-phase Acidities of Aryldimethylsilanes : The gas-phase acidities of aryldimethylsilanes, including dimethylphenylsilane, were determined. This research is crucial for understanding the thermodynamic stabilities and the effects of substituents on silyl anions (Irie et al., 2001).
Inhibition Properties in Corrosion Protection
- Inhibition Performances for Steel Protection : The inhibition properties of specific compounds for mild steel corrosion in an acidic solution were studied, emphasizing the role of dimethylphenylsilane in this context. This research contributes to the development of environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Catalysis and Chemical Synthesis
- Rhenium Oxides in Hydrosilylation : The use of oxo-rhenium complexes for the hydrosilylation of aliphatic and aromatic aldehydes with dimethylphenylsilane was explored. This study highlights the catalytic scope and effectiveness of rhenium oxides in chemical synthesis (Royo & Romão, 2005).
Safety And Hazards
properties
InChI |
InChI=1S/C8H11Si/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKHZBFJHONJJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871805 | |
Record name | Benzene, (dimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylphenylsilane | |
CAS RN |
766-77-8 | |
Record name | Benzene, (dimethylsilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (dimethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, (dimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.063 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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